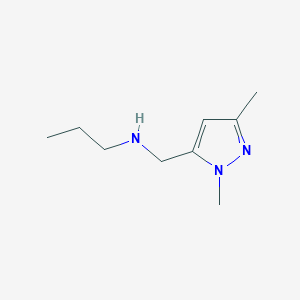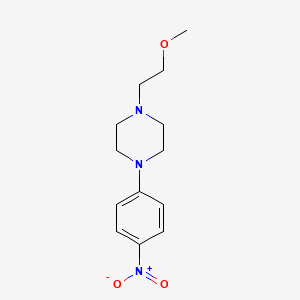
2-cyano-3-(dimethylamino)-N'-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide typically involves the reaction of a cyano compound with a hydrazide derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could be studied to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(dimethylamino)-N’-(4-oxopentan-2-ylidene)prop-2-enehydrazide
- 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-3-oxopentan-2-ylidene)prop-2-enehydrazide
Uniqueness
The presence of the trifluoromethyl group in 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics may enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C11H13F3N4O2 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-cyano-3-(dimethylamino)-N-[(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide |
InChI |
InChI=1S/C11H13F3N4O2/c1-7(4-9(19)11(12,13)14)16-17-10(20)8(5-15)6-18(2)3/h6H,4H2,1-3H3,(H,17,20) |
InChI Key |
ZMOGFZZQCRRGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(=CN(C)C)C#N)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B11739548.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739550.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739554.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11739569.png)


![3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11739585.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739586.png)
![6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11739593.png)

![2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11739606.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739607.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739610.png)
